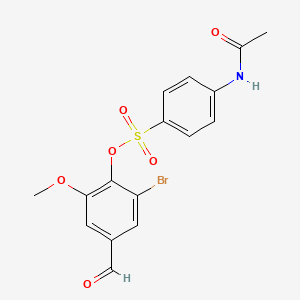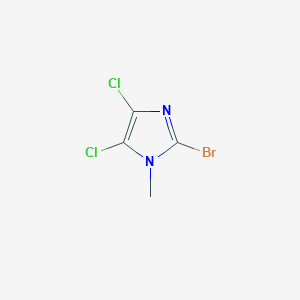
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde (TFMB) is an important intermediate for the synthesis of various drugs and pharmaceuticals. It is also referred to as 4-chloro-2-trifluoromethylbenzaldehyde or 4-chloro-2-trifluoromethylaniline. TFMB is a versatile intermediate that can be used in various synthetic pathways and is known for its stability in a variety of conditions.
Scientific Research Applications
Analytical Applications
- HPLC-Fluorescence Determination : This compound has been explored in the context of analytical chemistry, particularly for its use in high-performance liquid chromatography (HPLC) with fluorescence detection. It reacts with chlorophenols to form fluorescent ethers, which can be separated and detected using HPLC. This has applications in the determination of certain chlorophenols in pharmaceutical formulations, showcasing its utility in analytical methodologies (Gatti et al., 1997).
Material Synthesis
- Copolymerization with Styrene : The compound has been involved in the synthesis of novel copolymers. Specifically, it has been used in the preparation of electrophilic trisubstituted ethylenes and their subsequent copolymerization with styrene. This research contributes to the field of polymer science, particularly in the development of materials with unique properties (Kharas et al., 2013).
Chemical Synthesis
- Preparation of Fluorinated Microporous Polyaminals : In chemical synthesis, this compound has been utilized to produce fluorinated microporous polyaminal networks. These networks have shown high CO2 adsorption capacities, indicating potential applications in environmental and material chemistry (Li et al., 2016).
- Synthesis of Hydrazones and Antimicrobial, Antioxidant Properties : Another application involves the synthesis of hydrazones containing the compound, which have been evaluated for antimicrobial and antioxidant properties. This suggests potential applications in pharmaceutical and bioactive compound development (Nastasă et al., 2015).
Catalysis
- Oxidation of Benzyl Alcohol : The compound has also been examined in the field of catalysis, particularly for the oxidation of benzyl alcohol to benzaldehyde. This demonstrates its role in facilitating chemical transformations, important in industrial and synthetic chemistry (Sharma et al., 2012).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUFDYXXSHRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)






![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)

![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)

